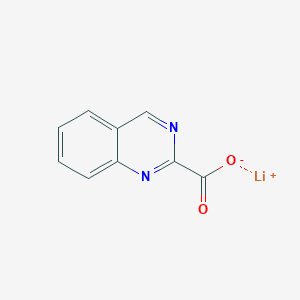

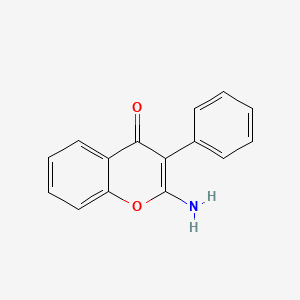

2-Amino-3-phenylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

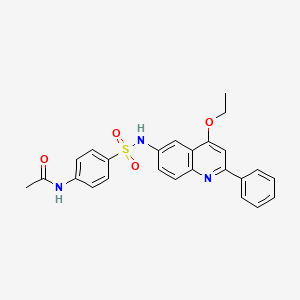

“2-Amino-3-phenylchromen-4-one” is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is also known as “3-AMINO-2-PHENYLCHROMEN-4-ONE” and has a molecular formula of C15H11NO2 .

Synthesis Analysis

The synthesis of chroman-4-one derivatives has been a topic of interest in recent years . One method involves the use of an effective and recyclable nanocatalyst for the promotion of the one-pot synthesis of 2-amino-4H-chromene derivatives . Another approach involves a copper-promoted cascade reaction using easily available 2-amino-3-iodochromones and amines as substrates .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-phenylchromen-4-one” can be analyzed using various methods such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .

Chemical Reactions Analysis

Amines, such as “2-Amino-3-phenylchromen-4-one”, can undergo various reactions including alkylation and acylation . The specific reactions that “2-Amino-3-phenylchromen-4-one” undergoes would depend on the specific conditions and reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Amino-3-phenylchromen-4-one” can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability of the substance to undergo specific chemical changes .

Applications De Recherche Scientifique

Hydrogen Bonding and Molecular Conformation

- 2-Amino-3-phenylchromen-4-one exhibits unique molecular conformations and hydrogen bonding. Studies reveal that its derivatives form cyclic centrosymmetric dimers and complex sheets through hydrogen bonds, contributing to understanding molecular interactions and crystallography (Vicentes et al., 2013).

Vibrational Analysis and Structural Insights

- Vibrational spectroscopy and X-ray crystallography have been employed to analyze the structure of 2-Amino-3-phenylchromen-4-one and its derivatives. Such studies aid in understanding molecular geometry, which is crucial for designing materials and pharmaceuticals (Tayyari et al., 2013).

Synthesis of Anticancer Agents

- 2-Amino-3-phenylchromen-4-one derivatives have been synthesized for potential use as anticancer agents. These compounds showed promising results against various human tumor cell lines, underlining their potential in cancer therapy (Tiwari et al., 2016).

Corrosion Inhibition

- Derivatives of 2-Amino-3-phenylchromen-4-one have been studied for their role in inhibiting corrosion in steel. This application is significant for extending the life of metal structures and components in industrial settings (Emregül & Hayvalı, 2006).

Antibacterial and Antifungal Properties

- Some derivatives of 2-Amino-3-phenylchromen-4-one have been synthesized and found to possess significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Rahim et al., 2018).

Fluorescent Chemosensors

- 2-Amino-3-phenylchromen-4-one compounds have been explored as fluorescent chemosensors. These compounds exhibit high selectivity and sensitivity for certain metal ions, useful in environmental monitoring and analytical chemistry (Asiri et al., 2018).

Synthesis of Novel Compounds and Chemical Studies

- The synthesis of 2-Amino-3-phenylchromen-4-one derivatives by various techniques, such as microwave-assisted methods, provides insights into novel compound development and chemical synthesis processes. Such research contributes to the fields of medicinal chemistry and materials science (Jayashree et al., 2012).

Mécanisme D'action

Safety and Hazards

While specific safety data for “2-Amino-3-phenylchromen-4-one” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. This includes using personal protective equipment, handling the substance in a well-ventilated area, and following proper disposal procedures .

Propriétés

IUPAC Name |

2-amino-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)18-15/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTUGZHBKIKBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-phenylchromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)